2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Description
The compound 2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole (CAS: 477872-54-1) is a structurally complex heterocyclic molecule featuring:
- A 4-methyl-1,3-thiazole core, a five-membered aromatic ring containing sulfur and nitrogen.
- An ethanimidoyl group at the 5-position, modified by a [(ethylamino)carbonyl]oxy moiety, which introduces hydrogen-bonding capabilities and steric bulk .
Its molecular formula is C₁₆H₁₅ClN₃O₂S, with a molecular weight of 337.83 g/mol.
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-4-17-15(20)21-19-10(3)13-9(2)18-14(22-13)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,17,20)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEQAINIFYGZHS-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C(C)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C(\C)/C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole represents a class of thiazole derivatives that have garnered attention due to their potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific thiazole derivative, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.81 g/mol. The structure features a thiazole ring substituted with a chlorophenyl group and an ethylamino carbonyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown effectiveness against various bacterial strains. A study highlighted that thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics and interference with cell cycle progression. In particular, the compound ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate was noted for its role in upregulating Oct3/4 expression, a crucial factor in maintaining pluripotency in stem cells, which has implications for cancer stem cell research .
Enzyme Inhibition
The inhibition of specific enzymes is another area where thiazole derivatives show promise. Research has indicated that certain thiazoles can act as effective inhibitors of cholinesterase enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's. The binding affinities and inhibition constants (IC50 values) suggest that these compounds could be developed into therapeutic agents for such conditions .
Case Studies
- Antimicrobial Testing : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiazole structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values lower than conventional antibiotics .
- Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that certain thiazole derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents. For instance, one study reported GI50 values in the low micromolar range for selected thiazoles against prostate cancer cell lines .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to understand the interaction between thiazole derivatives and target enzymes involved in metabolic pathways. These studies revealed strong binding interactions that correlate with observed biological activities .
Research Findings Summary Table
| Activity Type | Compound Tested | Target Organism/Cell Line | Key Findings |
|---|---|---|---|
| Antimicrobial | Various thiazole derivatives | Staphylococcus aureus, E. coli | Significant antibacterial activity; low MIC values |
| Anticancer | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Prostate cancer cell lines | Induced apoptosis; GI50 values < 10 µM |
| Enzyme Inhibition | Thiazole derivatives | Cholinesterase | Strong inhibition; potential for Alzheimer's treatment |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, thiazole-based Schiff bases have been synthesized and evaluated for their antibacterial and antifungal activities. Studies show that certain thiazole derivatives demonstrate potent activity against various strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
Thiazole compounds have also been investigated for their anticancer potential. A study reported that thiazole derivatives displayed cytotoxic effects on cancer cell lines, including Hela and MCF7. The mechanism of action is often linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to cancer cell death . The specific compound mentioned may share similar structural features that contribute to its anticancer efficacy.
Structure-Based Drug Design
The compound's structural characteristics lend themselves well to structure-based drug design (SBDD). This approach can facilitate the development of targeted therapies against diseases such as leishmaniasis by optimizing the compound’s interactions with biological targets . The ability to modify the thiazole structure enhances its therapeutic potential.
Agricultural Applications
Insecticidal Properties
Compounds similar in structure to 2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole have been explored for their insecticidal properties. Research has shown that certain thiazole derivatives can act as effective insecticides, potentially providing a safer alternative to conventional pesticides . This application is particularly relevant in the context of integrated pest management strategies.
Material Science
Polymeric Applications
Thiazole compounds can also be utilized in the development of advanced materials. Their unique chemical properties allow for incorporation into polymer matrices, enhancing material performance. For instance, thiazole-based polymers may exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials .
Case Studies
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Target: 2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole | 477872-54-1 | C₁₆H₁₅ClN₃O₂S | 337.83 | Ethylamino carbonyloxy |
| Analog 1: 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | 477872-53-0 | C₁₉H₁₅Cl₂N₃O₂S | 420.3 | 3-Chloroanilino carbonyloxy |
| Analog 2: 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | Not provided | C₂₀H₁₅Cl₂N₃O₃S | ~448.3 (estimated) | 4-Chlorobenzoyloxy |
| Analog 3: 4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole | Not provided | C₂₀H₁₉N₃O₂S | 365.45 | 4-Toluidinocarbonyloxy |
Key Observations :
- The 4-chlorobenzoyloxy group in Analog 2 introduces a second chlorinated aromatic ring, enhancing lipophilicity but possibly reducing solubility in aqueous media .
- Molecular Weight Trends: Bulky substituents (e.g., 3-chloroanilino in Analog 1) significantly increase molecular weight (>420 g/mol), which may impact pharmacokinetic properties such as membrane permeability .
Q & A
Basic: What synthetic strategies are effective for preparing this thiazole derivative and its structural analogs?
Methodological Answer:
Synthesis typically involves multi-step reactions leveraging heterocyclic coupling and functional group transformations. A general approach includes:
Core Thiazole Formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
Substituent Introduction : Post-functionalization using nucleophilic acyl substitution or coupling reactions. For example, the ethylamino carbonyloxy group can be introduced via carbamate-forming reactions under mild basic conditions .
Catalysis : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media enhance reaction efficiency at 70–80°C .
Purification : Recrystallization in aqueous acetic acid or ethanol ensures purity, monitored by TLC .
Basic: How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR :
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Basic: What purification challenges arise with this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Low solubility in polar solvents due to hydrophobic aryl groups.
- Co-elution of byproducts in chromatography.
- Solutions :
Advanced: How can reaction conditions be optimized to improve yield and stereochemical control?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for enantioselective synthesis .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps (e.g., imine formation) .
- Stereochemical Validation : Use X-ray crystallography (SHELX suite) or NOESY NMR to confirm configurations .
Advanced: What computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking :
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays .
Advanced: How should researchers resolve discrepancies in elemental analysis data?
Methodological Answer:
- Case Study : If experimental C% exceeds calculated values (e.g., 69.48% vs. 68.90% ):
- Recheck Synthesis : Confirm stoichiometry and reaction completion via TLC.
- Analyze Impurities : Use HPLC-MS to detect halogenated byproducts.
- Calibrate Instruments : Validate CHN analyzer with certified standards (e.g., acetanilide).
- Consider Hygroscopicity : Dry samples under vacuum (24 h) before analysis .
Advanced: What in vitro assays validate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Testing :
- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram+/− bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity :
- MTT Assay : Incubate with HeLa cells (48 h, 37°C); IC₅₀ ≤ 10 μM indicates potency .
- Controls : Include positive (ciprofloxacin) and vehicle (DMSO ≤ 0.1%) controls. Replicate thrice (n = 6) .
Advanced: How do structural modifications influence pharmacological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
